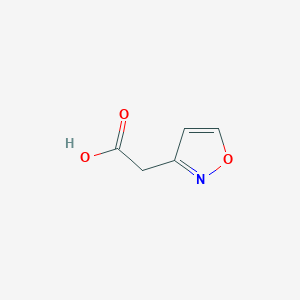

2-(Isoxazol-3-yl)acetic acid

Descripción general

Descripción

2-(Isoxazol-3-yl)acetic acid is a compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their diverse biological activities and therapeutic potential, making them significant in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 2-(Isoxazol-3-yl)acetic acid, can be achieved through various methods. One common approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with β-diketones or derivatives of propiolic acid . These reactions typically require catalysts such as Cu(I) or Ru(II) and are conducted under controlled conditions to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs eco-friendly and cost-effective methods. Metal-free synthetic routes have gained popularity due to their lower environmental impact and reduced production costs . Microwave-assisted synthesis is another efficient method that reduces reaction time and energy consumption .

Análisis De Reacciones Químicas

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form esters or amides.

Conditions :

-

Esterification : Methanol or ethanol with H₂SO₄ (acid catalysis) at reflux (60–80°C) yields methyl/ethyl esters .

-

Amidation : Activation with EDCl/HOBt followed by primary/secondary amines in DMF at 25°C .

Example :

Reaction with benzyl bromide in the presence of NaH/DMF produces the benzyl ester (85% yield) .

| Product | Reagent | Yield (%) | Reference |

|---|---|---|---|

| Methyl ester | MeOH/H₂SO₄ | 92 | |

| Ethyl ester | EtOH/H₂SO₄ | 88 | |

| Benzyl ester | BnBr/NaH/DMF | 85 |

Decarboxylation

Thermal or base-induced decarboxylation eliminates CO₂, forming 3-methylisoxazole derivatives.

Mechanism :

-

Thermal : Heating above 160°C induces elimination of acetic acid via a six-membered transition state .

-

Base-mediated : NaOH/EtOH at 80°C deprotonates the α-carbon, facilitating CO₂ loss .

Experimental Data :

Heating 2-(isoxazol-3-yl)acetic acid at 190°C for 2 hr yields 3-methylisoxazole (76% purity) .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or alkynes.

Key Reaction :

Reaction with nitrile oxides under microwave irradiation (100°C, 30 min) forms pyrazole-isoxazole hybrids .

| Dipolarophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylnitrile oxide | 3-Phenylpyrazole-isoxazole | 68 | |

| Ethynylbenzene | 3,5-Diarylisoxazole | 72 |

Base-Induced Rearrangements

Strong bases (NaH, BuᵗOK) induce ring expansion or dimerization.

Transformations :

-

Ring Expansion : Treatment with NaH/DMF converts the isoxazole ring into 2H-azirine derivatives .

-

Dimerization : Halogen-substituted analogs form ethylenedicarboxylates under similar conditions .

Example :

2-(1,2-Benzisoxazol-3-yl)acetic acid reacts with NaH/DMF to yield 2H-azirine-2-carboxylate (73% yield) .

Halogenation and Functionalization

Electrophilic substitution occurs at the isoxazole ring’s 5-position.

Reagents :

-

Bromination : NBS/CCl₄ at 80°C introduces Br at C5 (62% yield) .

-

Chlorination : SOCl₂ in DCM substitutes hydroxyl groups with Cl .

Hydrolysis

Acid or base hydrolysis cleaves the isoxazole ring.

Conditions :

Metal-Free Functionalization

Eco-friendly methods include:

-

Ultrasound-assisted alkylation : 3-Alkyl-5-aryl derivatives synthesized in 85% yield .

-

Ionic liquid catalysis : [BMIM]X solvents enhance reaction rates for ester formation .

Pharmacological Modifications

The acetic acid side chain is critical for bioactivity:

-

Anti-inflammatory analogs : Substituents at C5 (e.g., 3-CF₃, 4-Cl) enhance EPAC2 inhibition (IC₅₀ = 2.7 μM) .

-

Antimicrobial derivatives : Nitro groups at C5 improve MIC values against E. coli (8 μg/mL).

Comparative Reactivity Table

| Reaction Type | Key Reagent/Condition | Typical Yield (%) | Application |

|---|---|---|---|

| Esterification | H₂SO₄/ROH | 85–92 | Prodrug synthesis |

| Decarboxylation | Heat (190°C) | 76 | Heterocycle simplification |

| Cycloaddition | Nitrile oxide/MW | 68–72 | Hybrid scaffold design |

| Base rearrangement | NaH/DMF | 73 | Ring expansion |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antitumor Activity

Recent studies have highlighted the potential of 2-(isoxazol-3-yl)acetic acid derivatives in antitumor applications. For instance, compounds derived from isoxazole structures have shown promising activity against various solid tumors, including colon and lung cancers. The mechanism of action often involves the modulation of cellular pathways that are crucial for tumor growth and survival .

1.2 Anti-inflammatory Properties

The anti-inflammatory properties of isoxazole derivatives have been documented, showcasing their ability to inhibit inflammatory mediators. This makes them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

1.3 Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. This suggests its potential use in developing new antibiotics or antimicrobial agents, particularly in response to the growing issue of antibiotic resistance .

Agricultural Applications

2.1 Insecticidal Properties

The compound has been investigated for its insecticidal properties, particularly against resistant strains of Anopheles gambiae, a malaria vector. Studies showed that certain derivatives had high contact toxicity, indicating their potential as novel insecticides .

2.2 Herbicidal Activity

Some derivatives of this compound have been evaluated for herbicidal activity, targeting specific weed species while minimizing harm to crops. This selective action is crucial for sustainable agricultural practices .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its efficacy in various applications. Research has focused on modifying different substituents on the isoxazole ring to enhance biological activity while reducing toxicity .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action

Actividad Biológica

2-(Isoxazol-3-yl)acetic acid, a compound known for its diverse biological activities, has garnered attention in pharmacological research. Its unique isoxazole structure contributes to its interaction with various biological targets, making it a subject of interest for therapeutic applications.

- IUPAC Name: this compound

- CAS Number: 57612-86-9

- Molecular Formula: C5H5N1O3

- Molecular Weight: 141.10 g/mol

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. The isoxazole ring is known for its role in modulating neurotransmitter systems and exhibiting anti-inflammatory properties.

Target Interactions

- Receptor Binding: The compound has shown potential in binding to various G protein-coupled receptors (GPCRs), which are crucial in many physiological processes.

- Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity: Research indicates that derivatives of isoxazole compounds can possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential: Studies have shown cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it demonstrated selective toxicity towards cancer cells while sparing normal cells .

- Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

-

Antimicrobial Efficacy:

Compound MIC (µg/mL) Activity This compound 75 Moderate against Gram-positive Other derivatives Varies Variable -

Cytotoxicity Studies:

Cell Line IC50 (µM) Effect MCF-7 20 Induces apoptosis A549 20 Induces apoptosis - Anti-inflammatory Activity:

Propiedades

IUPAC Name |

2-(1,2-oxazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c7-5(8)3-4-1-2-9-6-4/h1-2H,3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMYAUJWSXKKDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57612-86-9 | |

| Record name | 2-(1,2-oxazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.